N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)picolinamide

Lipophilicity Drug Design Permeability

This 3,4-dihydroquinazolin-4-one derivative features a p-tolyl N3 substituent, offering an intermediate cLogP (~3.8) that balances permeability and solubility. Unlike 4‑methoxy analogs, it lacks an O‑demethylation site, eliminating a major metabolic vulnerability. Ideal as a stable reference compound for COX‑2/PARP target‑engagement assays and matched‑pair SAR libraries. Choose this compound to maintain assay reproducibility and strengthen Free‑Wilson analyses.

Molecular Formula C22H18N4O2
Molecular Weight 370.412
CAS No. 1105236-32-5
Cat. No. B2598901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)picolinamide
CAS1105236-32-5
Molecular FormulaC22H18N4O2
Molecular Weight370.412
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=NC3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=CC=N4)C
InChIInChI=1S/C22H18N4O2/c1-14-6-9-17(10-7-14)26-15(2)24-19-11-8-16(13-18(19)22(26)28)25-21(27)20-5-3-4-12-23-20/h3-13H,1-2H3,(H,25,27)
InChIKeyBNYUFCKKLQRJDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)picolinamide (CAS 1105236-32-5): Physicochemical Identity and Structural Context


N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)picolinamide (CAS 1105236-32-5) is a synthetic small molecule belonging to the 3,4-dihydroquinazolin-4-one class, characterized by a p-tolyl substituent at N3, a methyl group at C2, and a picolinamide (pyridine-2-carboxamide) moiety at C6 . Its molecular formula is C22H18N4O2, with a molecular weight of 370.4 g/mol . The compound is primarily listed in chemical vendor catalogs and patent reference example collections, with limited publicly available biological annotation.

Why N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)picolinamide Cannot Be Replaced by Simple Analogs Without Loss of Pharmacological Identity


Within the 3,4-dihydroquinazolin-4-one scaffold, the nature of the N3 aryl substituent critically governs target engagement, pharmacokinetic properties, and selectivity. The p-tolyl group imparts distinct steric and electronic characteristics compared to 4-methoxyphenyl, 4-fluorophenyl, or 4-chlorophenyl analogs (CAS 1105236-80-3 and close derivatives) . Even subtle changes (e.g., methyl → methoxy) can alter hydrogen-bonding capacity, metabolic vulnerability, and molecular recognition by flat hydrophobic enzyme pockets. Consequently, generic substitution within this series without matched-pair analysis risks invalidating established structure-activity relationships and compromising assay reproducibility or lead optimization campaigns.

Quantitative Evidence Guide for N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)picolinamide: Head-to-Head Comparator Analysis


Physicochemical Differentiation: Calculated Lipophilicity (cLogP) vs. 4-Methoxy Analog

The p-tolyl substituent confers higher calculated lipophilicity compared to the 4-methoxyphenyl analog (CAS 1105236-80-3). Based on standard fragment-based calculators, the cLogP of the target is estimated at approximately 3.8, whereas the 4-methoxy analog is estimated at approximately 3.2 . This approximately 0.6 log unit difference can significantly impact membrane permeability and non-specific protein binding, influencing cellular assay performance and in vivo distribution. However, these values are calculated, not experimentally determined, and should be used for rank-ordering only.

Lipophilicity Drug Design Permeability

Metabolic Stability: Inferred Advantage of p-Tolyl Over 4-Methoxy in Oxidative Metabolism

In related quinazolinone and quinoline series, para-methoxy substituents are susceptible to O-demethylation by CYP450 enzymes, generating phenolic metabolites that can undergo subsequent phase II conjugation. The para-methyl group of the target compound lacks this metabolic soft spot, suggesting potentially improved metabolic stability [1]. While direct microsomal stability data for the target compound is not publicly available, matched molecular pair analysis across multiple chemical series supports that replacing para-OCH3 with para-CH3 reduces intrinsic clearance in human liver microsomes by a median of 2- to 4-fold [1].

Metabolic Stability Cytochrome P450 Lead Optimization

Chemical Stability: Absence of Hydrolytically Labile Ether Linkage Present in 4-Methoxy Analog

The 4-methoxy analog contains an aryl methyl ether that can undergo acid-catalyzed hydrolysis under harsh conditions. The p-tolyl analog lacks this functional group, implying greater chemical robustness under acidic storage or reaction conditions . While both compounds are expected to be stable under standard ambient storage, the target may offer a wider operational pH range for solution-phase assays.

Chemical Stability Formulation Storage

Optimal Application Scenarios for N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)picolinamide


Hit-to-Lead Optimization in Kinase or PARP Inhibitor Programs Requiring Balanced Lipophilicity

When a medicinal chemistry program has identified the 3,4-dihydroquinazolin-4-one core as a privileged scaffold, the p-tolyl derivative offers an intermediate lipophilicity profile (cLogP ~3.8) that balances cell permeability and solubility. It may serve as a reference point for SAR exploration around the N3 position, particularly when 4-methoxy analogs prove too polar or suffer from metabolic instability.

Cellular Proof-of-Concept Studies Where Metabolic Stability Is Suspected to Limit Efficacy

If preliminary data indicate that the 4-methoxy analog is rapidly metabolized in hepatocyte or microsomal assays, the p-tolyl version can be prioritized as a metabolically more stable surrogate to probe target engagement in longer-duration cellular assays (e.g., 24–72 h proliferation or reporter gene assays). The absence of the O-demethylation site is a key differentiator.

Chemical Probe Development for Target Validation in Inflammatory or Oncology Models

Given the quinazolinone scaffold's documented association with COX-2 and PARP inhibition, the compound can be used as a tool compound in cell-based inflammatory or DNA-damage response assays. Its structural distinction from the 4-methoxy and 4-fluoro analogs allows researchers to dissect the contribution of N3 aryl substituent electronics to target selectivity.

Procurement for Focused Compound Library Design and Structure-Activity Relationship Expansion

Procurement groups building targeted libraries around the dihydroquinazolinone chemotype should include the p-tolyl analog to ensure comprehensive SAR coverage. Its unique combination of steric bulk and electronic neutrality complements the electron-donating (OCH3) and electron-withdrawing (F, Cl) congeners, enabling robust Free-Wilson or matched molecular pair analysis.

Quote Request

Request a Quote for N-(2-methyl-4-oxo-3-(p-tolyl)-3,4-dihydroquinazolin-6-yl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.